molecular formula C8H10INO B8577502 2-amino-2-(4-iodophenyl)ethan-1-ol CAS No. 475207-49-9

2-amino-2-(4-iodophenyl)ethan-1-ol

Cat. No.: B8577502
CAS No.: 475207-49-9
M. Wt: 263.08 g/mol
InChI Key: IZFQBVHODUUDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-(4-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an amino group and an iodophenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-iodophenyl)ethan-1-ol typically involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-iodophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the iodophenyl group.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-iodobenzaldehyde, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-amino-2-(4-iodophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-bromophenyl)ethan-1-ol
  • 2-amino-2-(4-chlorophenyl)ethan-1-ol
  • 2-amino-2-(4-fluorophenyl)ethan-1-ol

Uniqueness

2-amino-2-(4-iodophenyl)ethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine, chlorine, and fluorine analogs.

Properties

CAS No.

475207-49-9

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-amino-2-(4-iodophenyl)ethanol

InChI

InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2

InChI Key

IZFQBVHODUUDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of lithium borohydride in THF (25.1 ml, 2 M solution) under an argon atmosphere was added dropwise chlorotrimethylsilane (12.7 ml). To the resulting suspension was added portionwise (RS)-amino-(4-iodo-phenyl)-acetic acid hydrochloride (6.30 g). Stirring was continued for 4 h and then the mixture was cooled to 0° C. and quenched by dropwise addition of methanol (4.5 ml). After stirring for 15 min at room temperature, water was added and the mixture was then diluted with ethyl acetate. Saturated brine was then added and the aqueous phase made alkaline (pH 14) by addition of 5 N aq NaOH. The phases were separated and the organic phase was washed with saturated brine and then dried over sodium sulphate and concentrated in vacuo to afford (RS)-2-amino-2-(4-iodo-phenyl)-ethanol (5.27 g, quant.) as a yellow solid. MS (ISP): 264.1 ([M+H]+).
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0 (± 1) mol
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12.7 mL
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25.1 mL
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Reaction Step One

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